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Compound of Interest

Compound Name: 6-Bromooxazolo[4,5-b]pyridine

Cat. No.: B037191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The oxazolopyridine scaffold and its related structures, such as oxazolo[5,4-d]pyrimidine, have

emerged as a promising framework in the design of novel kinase inhibitors for anticancer

therapies.[1][2][3] These heterocyclic systems serve as versatile platforms for developing

potent and selective inhibitors against various kinases implicated in tumorigenesis and

angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and

Epidermal Growth Factor Receptor (EGFR).[1][4] This guide provides a comparative analysis of

the structure-activity relationships (SAR) of a series of oxazolo[5,4-d]pyrimidine derivatives,

supported by quantitative data, detailed experimental methodologies, and visual

representations of relevant signaling pathways and experimental workflows.

Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of oxazolo[5,4-d]pyrimidine derivatives is significantly influenced by the

nature and position of substituents on the core scaffold. The following table summarizes the in

vitro inhibitory activities of selected compounds against VEGFR-2 and EGFR kinases, as well

as their anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs).
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Key SAR Observations:

Substitution at C2 and C7: The presence of an aromatic ring at the C2 position and an

anilino moiety at the C7 position of the oxazolo[5,4-d]pyrimidine core is a key feature for

potent VEGFR-2 and EGFR inhibition.[1]

Anilino Moiety at C7: Modifications on the anilino group at the C7 position significantly impact

potency and selectivity. For instance, the presence of a hydroxyl or methoxy group on the

phenyl ring can enhance inhibitory activity.[1]

Substitution at C5: The introduction of a methyl group at the C5 position, as seen in

compound 5, maintains potent VEGFR-2 inhibition.[1]

Benzyl Moiety at N6: For 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines, the substitution

pattern on the benzyl ring influences activity, with compounds 3b and 3h showing efficacy

comparable to the known VEGFR inhibitor, tivozanib.[5]

Alkylamino Chains at C7: The introduction of aliphatic amino chains at the C7 position,

particularly with an isoxazole substituent at C2, can lead to potent cytotoxic activity in cancer

cell lines.

Key Signaling Pathways
VEGFR-2 and EGFR are receptor tyrosine kinases that play pivotal roles in cell proliferation,

survival, and angiogenesis. Their signaling cascades are crucial targets in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the
Literature Focusing on SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential
VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Structure-Activity Relationship of Oxazolopyridine-
Based Kinase Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b037191#structure-activity-relationship-of-kinase-
inhibitors-based-on-oxazolopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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